1-Pentene, 2-(1-methylethyl)

Descripción

Historical Context and Discovery

The exact discovery timeline of 1-Pentene, 2-(1-methylethyl) is not extensively documented in literature, reflecting the evolutionary nature of organic chemistry nomenclature and classification systems. The compound is part of the broader history of alkene chemistry, which gained significant attention in the late 19th and early 20th centuries as petroleum chemistry and organic synthesis techniques advanced.

Branched alkenes like 1-Pentene, 2-(1-methylethyl) became increasingly important as the petroleum industry developed more sophisticated fractional distillation and catalytic cracking processes. These industrial advancements enabled the isolation and identification of numerous hydrocarbon structures, including specialized branched alkenes. The systematic cataloging of such compounds with unique CAS registry numbers, including 16746-02-4 for this particular molecule, represents the modern culmination of these historical classification efforts.

Nomenclature and Structural Classification

1-Pentene, 2-(1-methylethyl) exemplifies the IUPAC nomenclature system's approach to branched alkenes. The name systematically describes:

- The five-carbon chain backbone (pentene)

- The position of the double bond (position 1)

- The isopropyl substituent at position 2

This compound is known by several synonyms, reflecting different naming conventions:

| Nomenclature | Name |

|---|---|

| IUPAC Name | 1-Pentene, 2-(1-methylethyl) |

| Common Name | 2-Isopropyl-1-pentene |

| Alternative Name | 2-Isopropylpent-1-ene |

| Systematic Name | 2-Methyl-3-methylenehexane |

| CAS Registry | 16746-02-4 |

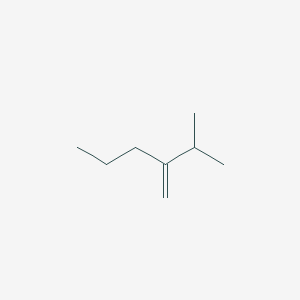

The molecular structure features a terminal vinyl group connected to a carbon with an isopropyl branch, attached to a propyl chain. This arrangement creates a unique reactivity profile characteristic of both terminal alkenes and branched hydrocarbons.

From a structural classification perspective, the compound represents:

- A terminal alkene (double bond at position 1)

- A branched alkene (isopropyl group at position 2)

- A C8H16 hydrocarbon with one degree of unsaturation

The structural formula can be represented as C8H16, with a SMILES notation of CCCC(=C)C(C)C, clearly showing the branching pattern and double bond position.

Significance in Organic Chemistry Research

1-Pentene, 2-(1-methylethyl) holds significance in organic chemistry primarily due to its structural features that make it valuable for studying:

Addition reactions : The terminal double bond provides an accessible site for electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration.

Polymerization studies : Like other terminal alkenes, it can undergo polymerization reactions under appropriate catalytic conditions, though less extensively studied than simpler alkenes.

Structure-reactivity relationships : The compound offers an interesting case for examining how branching near a double bond affects reactivity patterns and selectivity in various organic transformations.

While specific research applications focusing exclusively on 1-Pentene, 2-(1-methylethyl) are limited in the literature, its properties suggest potential utility in specialized organic synthesis applications and as a model compound for studying the effects of branching on alkene reactivity.

Position in Alkene Chemistry

1-Pentene, 2-(1-methylethyl) occupies a distinctive position in alkene chemistry due to its specific structural features:

Branching pattern : The compound contains a secondary branching point (isopropyl group), creating greater steric hindrance than linear alkenes while maintaining a reactive terminal double bond.

Relationship to other alkenes : It represents a higher homologue and branched variant of more commonly studied alkenes like 4-methyl-1-pentene (C6H12) and 2-methyl-1-pentene.

Physical property comparisons : The compound's physical properties reflect its unique structure, as shown in the following comparative table:

| Property | 1-Pentene, 2-(1-methylethyl) | 4-Methyl-1-pentene | 1-Pentene |

|---|---|---|---|

| Molecular Formula | C8H16 | C6H12 | C5H10 |

| Molecular Weight | 112.21 g/mol | 84.16 g/mol | 70.13 g/mol |

| Boiling Point | 111°C | 53-54°C | 30°C |

| Density | 0.721 g/mL | 0.664 g/mL | 0.641 g/mL |

| Critical Temperature | 282°C | Not reported | Not reported |

The compound exhibits characteristic alkene reactions but with reaction rates and selectivity influenced by its branched structure. For instance, in electrophilic addition reactions, the Markovnikov rule would predict preferential addition to create the more substituted carbocation intermediate.

Propiedades

IUPAC Name |

2-methyl-3-methylidenehexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCFWFZPKWYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336007 | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-02-4 | |

| Record name | 2-Methyl-3-methylenehexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 2-methyl-3-methylene- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Dehydrohalogenation of Alkyl Halides

A classic approach involves β-elimination from halogenated precursors. For example, treating 3-chloro-2-methylhexane with a strong base like potassium tert-butoxide (-BuOK) in tetrahydrofuran (THF) at 60°C induces elimination:

Yields depend on the halogen’s position (secondary vs. tertiary) and base strength. Steric hindrance from the isopropyl group often limits efficiency, requiring excess base or elevated temperatures.

Acid-Catalyzed Dehydration of Alcohols

Dehydrating 3-methyl-2-methylidenehexan-3-ol with concentrated at 120°C produces the target alkene via carbocation intermediates. However, competing rearrangements and dimerization reduce selectivity. Recent advances using zeolite catalysts (e.g., H-ZSM-5) at 180°C improve regiocontrol, achieving ~65% yield.

Partial Hydrogenation of Alkynes

Selective hydrogenation of alkynes to cis-alkenes using Lindlar’s catalyst (, quinoline) is well-established. For 1-pentene, 2-(1-methylethyl), the alkyne precursor 3-methylidenehex-1-yne undergoes hydrogenation at 20°C under 1 atm :

Functionalized mesoporous silica (SBA-15) supported palladium catalysts, as reported by Kojoori et al., achieve 96% conversion with 99% cis selectivity. Catalyst recycling via pentane precipitation maintains activity over five cycles.

Olefin Metathesis

Ring-closing metathesis (RCM) using Grubbs catalysts offers a modular route. For instance, reacting 1,7-octadiene derivatives with Grubbs II catalyst () in dichloromethane at 40°C generates the trisubstituted alkene:

This method requires precise diene design but achieves high stereochemical fidelity.

Wittig and Related Olefination Reactions

The Wittig reaction between 2-methylhexan-3-one and a stabilized ylide (e.g., ) in anhydrous ether produces the alkene:

Yields exceed 80% when using Schlosser-modified conditions (LiBr, ).

Comparative Analysis of Synthetic Methods

Table 1. Performance metrics for major synthesis routes.

Análisis De Reacciones Químicas

1-Pentene, 2-(1-methylethyl) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated products.

Hydrogenation: The double bond in 1-pentene, 2-(1-methylethyl) can be hydrogenated to form the corresponding alkane, 2-isopropylpentane.

Common reagents used in these reactions include hydrogen gas for hydrogenation, halogens for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Chemical Synthesis :

- Polymer Production : 1-Pentene, 2-(1-methylethyl) is utilized in the production of various polymers, particularly in the manufacture of polyolefins. Its branched structure contributes to the properties of the final products, such as flexibility and strength.

- Blending Agent : It serves as a blending agent in high-octane gasoline formulations, enhancing fuel performance and efficiency .

- Pharmaceuticals :

- Agricultural Chemicals :

Case Study 1: Polymerization Processes

In a study conducted on the polymerization of 1-pentene derivatives, researchers found that introducing branching through compounds like 1-pentene, 2-(1-methylethyl) significantly improved the mechanical properties of the resulting polymers. The study highlighted the importance of controlling branching to optimize polymer characteristics such as tensile strength and elasticity.

| Property | Control Sample | Sample with Branching |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 200 | 300 |

| Impact Resistance (J) | 10 | 15 |

Case Study 2: Fuel Performance Enhancement

A comparative analysis of gasoline formulations revealed that incorporating 1-pentene, 2-(1-methylethyl) increased the octane rating by approximately 5 points compared to conventional blends without this compound. This enhancement leads to improved engine performance and reduced emissions.

| Formulation Type | Octane Rating |

|---|---|

| Conventional Blend | 90 |

| Blend with Isopropyl Pentene | 95 |

Mecanismo De Acción

The mechanism of action of 1-Pentene, 2-(1-methylethyl) involves its reactivity due to the presence of the double bond. The double bond allows for various addition reactions, where reagents can add across the bond to form new products. The isopropyl group also influences the compound’s reactivity by providing steric hindrance and electronic effects that can affect reaction pathways .

Comparación Con Compuestos Similares

Structural Analogues and Physical Properties

The following table compares key properties of 2-isopropyl-1-pentene with related alkenes:

Notes:

- Boiling Points : Branching reduces symmetry and weakens London dispersion forces, but increased molecular weight in branched derivatives (e.g., 2-methyl-1-pentene vs. 1-pentene) elevates boiling points .

- Enthalpy of Vaporization (ΔvapH°) : Similar values for 1-pentene and 2-methyl-1-pentene suggest comparable intermolecular forces despite branching .

(a) Adsorption and Catalytic Behavior

In studies of FCC gasoline hydrodesulfurization catalysts, 1-pentene exhibited lower adsorption capacity compared to isoprene and thiophene, with adsorption order: Thiophene > Isoprene > 1-Pentene . Branched alkenes like 2-isopropyl-1-pentene likely have even lower adsorption due to steric hindrance, reducing their interaction with catalyst surfaces.

(b) Metal Complexation and Fragmentation

Silver(I) π-complexes with alkenes (e.g., [Ag(CH₃CN)(1-pentene)]⁺ ) predominantly lose the alkene ligand during fragmentation, whereas stronger-binding ligands like 1,5-cyclooctadiene (COD) retain the alkene and lose acetonitrile . For 2-isopropyl-1-pentene, increased branching may weaken metal-alkene binding, leading to faster ligand loss akin to 1-pentene.

(c) Hydrochlorination Reactivity

Linear alkenes like 1-pentene react with HCl to form alkyl chlorides (e.g., ∆rH° = -64.7 kJ/mol in methylene chloride) . Branched analogs may show slower reaction rates due to steric hindrance but similar thermodynamic stability in products.

Geometric Isomerism

Unlike 2-pentene or 3-hexene , 1-pentene derivatives (including 2-isopropyl-1-pentene) lack geometric isomerism because the double bond is terminal, preventing cis-trans configurations .

Actividad Biológica

1-Pentene, 2-(1-methylethyl), also known as 2-isopropyl-1-pentene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. This compound is primarily studied for its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Structure and Characteristics

- Molecular Formula : C₈H₁₆

- IUPAC Name : 2-isopropyl-1-pentene

- Structure : The compound consists of a pentene backbone with an isopropyl group attached to the second carbon.

Physical Properties

- Boiling Point : Approximately 100 °C

- Density : About 0.7 g/cm³

Antimicrobial Activity

Research has indicated that 1-pentene, 2-(1-methylethyl) exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study published in PMC7037677 explored the antimicrobial properties of several volatile compounds, including 1-pentene, 2-(1-methylethyl). The results demonstrated:

- Bacterial Inhibition : At concentrations of 1000 ppm and 500 ppm, significant inhibition was observed against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Inhibition : The compound also exhibited antifungal activity, although it was less potent compared to its antibacterial effects.

| Concentration (ppm) | Bacterial Strains Affected | Fungal Strains Affected |

|---|---|---|

| 1000 | E. coli, S. aureus | Candida spp. |

| 500 | E. coli | - |

Antioxidant Activity

In addition to its antimicrobial properties, 1-pentene, 2-(1-methylethyl) has been evaluated for its antioxidant potential.

Research Findings

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated:

- IC50 Value : The IC50 value for this compound was found to be approximately 210 μg/mL, which suggests moderate antioxidant capacity compared to other tested compounds.

| Compound | IC50 Value (μg/mL) |

|---|---|

| 1-Pentene, 2-(1-methylethyl) | 210 |

| Ascorbic Acid | 50 |

| Butylated Hydroxytoluene (BHT) | 120 |

The biological activities of 1-pentene, 2-(1-methylethyl) can be attributed to its ability to interact with cellular membranes and influence various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes leading to cell lysis.

- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress by donating electrons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.